Phenoldisulfonic acid

Beschreibung

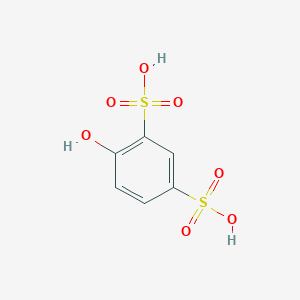

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxybenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O7S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3,7H,(H,8,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBUOZMYKQDZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059140 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] | |

| Record name | Phenoldisulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-77-5 | |

| Record name | Phenol-2,4-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoldisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoldisulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX563959R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Industrial Scale Production of Phenoldisulfonic Acid

Foundational Laboratory-Scale Synthesis Protocols

Early laboratory synthesis of phenoldisulfonic acid established the fundamental principles of direct sulfonation, which have been refined over time for improved efficiency and purity.

Direct Sulfonation of Phenol (B47542) with Concentrated Sulfuric Acid

The traditional and foundational method for synthesizing this compound involves the direct sulfonation of phenol using concentrated sulfuric acid. prepchem.com This electrophilic aromatic substitution reaction requires careful control of reaction conditions to achieve the desired disubstituted product.

A typical laboratory procedure begins with the dissolution of phenol in concentrated sulfuric acid, often under cooling to manage the initial exothermic reaction. The mixture is then heated to facilitate the sulfonation process. The reaction proceeds stepwise, with the initial formation of phenolsulfonic acid isomers, which are further sulfonated to yield this compound. smolecule.com

Key Reaction Parameters for Direct Sulfonation:

| Parameter | Value |

| Reactants | Phenol, Concentrated Sulfuric Acid (96-98%) |

| Reactant Ratio | Typically 1:4 (Phenol to Sulfuric Acid by mole) |

| Temperature | 100-120°C |

| Duration | 5-12 hours |

| Crude Yield | 72-78% |

This table summarizes typical laboratory conditions for the direct sulfonation of phenol.

Purification of the crude product often involves dilution with ice water, followed by treatment with activated charcoal to remove colored impurities and subsequent crystallization.

Utilization of Fuming Sulfuric Acid (Oleum) for Enhanced Sulfonation Kinetics

To accelerate the sulfonation process and improve yields, fuming sulfuric acid, or oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide, SO₃), is frequently used. epa.gov The presence of SO₃, a powerful electrophile, significantly enhances the rate of the electrophilic aromatic substitution reaction.

The procedure is similar to that with concentrated sulfuric acid but generally requires shorter reaction times and can be conducted at slightly lower temperatures. The United States Environmental Protection Agency (EPA) Method 7 for determining nitrogen oxides specifies a preparation method using both concentrated and fuming sulfuric acid. epa.gov This method involves dissolving phenol in concentrated sulfuric acid and then adding fuming sulfuric acid before heating. epa.govtandfonline.com

Optimized Parameters for Sulfonation with Oleum:

| Parameter | Value |

| Reactants | Phenol, Fuming Sulfuric Acid (15-20% SO₃) |

| Molar Ratio | 1:4 (Phenol to Oleum) |

| Temperature | 100°C (±2°C) |

| Time | 2 hours |

| Yield | 89–92% |

| Purity | 99% |

This table presents optimized laboratory conditions using fuming sulfuric acid for enhanced synthesis.

Hydrolysis Pathways of Dichloride Precursors

An alternative, though less common, laboratory synthesis route to this compound involves the hydrolysis of dichloride precursors. smolecule.com For instance, the hydrolysis of dichlorophenylsulfone can yield this compound. smolecule.com Another related method involves the reaction of phenol disulfonic acid with chlorine, which results in the replacement of sulfonic groups to form 2,4,6-trichlorophenol, demonstrating the reactivity of the sulfonic acid groups that could be reversed under certain conditions. sci-hub.se

Industrial Process Development and Optimization

The industrial-scale production of this compound has transitioned from traditional batch processing to more efficient continuous reactor systems to meet commercial demands.

Evolution of Continuous Reactor Systems for High-Throughput Production

Modern industrial synthesis of this compound increasingly utilizes continuous flow reactors, which offer significant advantages over traditional batch reactors. amarequip.com Continuous systems provide better control over reaction parameters, leading to improved consistency, higher throughput, and enhanced safety. amarequip.comchemicalprocessing.com

In a typical continuous process, phenol and oleum are precisely metered and fed into a preheater before entering a tubular reactor made of corrosion-resistant material like 316L stainless steel. The reaction occurs at elevated temperature and pressure within the reactor. The continuous outflow of the product stream is then quenched to stop the reaction, followed by purification steps such as nanofiltration to remove excess sulfuric acid.

Comparison of Batch vs. Continuous Reactor Systems:

| Parameter | Batch Reactor | Continuous Reactor |

| Residence Time | 8–12 hours | 45–60 minutes |

| Throughput | 50 kg/day | 500 kg/day |

| Energy Consumption | 15 kWh/kg | 8.2 kWh/kg |

| Purity | 95–97% | 98–99% |

This table highlights the operational advantages of continuous reactor systems in the industrial production of this compound.

Optimized Parameters for Yield and Purity in Large-Scale Synthesis

Optimization of large-scale synthesis focuses on maximizing yield and purity while minimizing costs and environmental impact. Key parameters that are tightly controlled in an industrial setting include reactant concentrations, temperature profiles within the reactor, and residence time.

Industrial processes often incorporate sophisticated control systems to maintain optimal conditions. chemicalprocessing.com Furthermore, waste management is a critical consideration, with many plants implementing systems to recover and reuse unreacted sulfuric acid, significantly reducing raw material costs. For example, vacuum distillation can be employed to recover a substantial percentage of the unused sulfuric acid.

Reaction Mechanisms in this compound Synthesis

The formation of this compound is a classic example of an electrophilic aromatic substitution reaction. vedantu.compatsnap.com The process is influenced by factors such as temperature and the concentration of the sulfonating agent.

The synthesis of this compound begins with the sulfonation of phenol using concentrated or fuming sulfuric acid. quora.comyoutube.com The mechanism proceeds through several key steps:

Generation of the Electrophile : The reaction is initiated by the formation of the electrophile, sulfur trioxide (SO₃). In concentrated sulfuric acid, an equilibrium exists that generates SO₃. vedantu.com When fuming sulfuric acid (oleum) is used, SO₃ is already present in excess, increasing the reaction rate. masterorganicchemistry.com The sulfur trioxide molecule is then activated by protonation from sulfuric acid to form the highly electrophilic species, HSO₃⁺. masterorganicchemistry.com

Electrophilic Attack : The hydroxyl (-OH) group of phenol is a powerful activating group, meaning it increases the electron density of the benzene (B151609) ring, making it highly susceptible to electrophilic attack. mlsu.ac.inbyjus.com It directs the incoming electrophile to the ortho and para positions. vedantu.compatsnap.com The pi electrons of the activated phenol ring attack the sulfur trioxide electrophile. vedantu.comuomustansiriyah.edu.iq This initial attack is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. vedantu.comuomustansiriyah.edu.iq

Restoration of Aromaticity : A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bonded to the new sulfonic acid group. masterorganicchemistry.com This deprotonation step restores the stable aromatic ring, yielding a phenolsulfonic acid. masterorganicchemistry.comuomustansiriyah.edu.iq

Formation of the Disubstituted Product : The sulfonation process is reversible and temperature-dependent. vedantu.comquora.com At lower temperatures (around room temperature), the kinetically controlled ortho-phenolsulfonic acid is the major product. vedantu.comquora.com At higher temperatures (around 100°C), the thermodynamically more stable para-phenolsulfonic acid predominates. vedantu.comquora.com To produce this compound, a second sulfonation occurs. The existing sulfonic acid group (-SO₃H) is an electron-withdrawing group and deactivates the ring, directing subsequent substitution to the meta position relative to itself. Concurrently, the hydroxyl group continues to direct to its ortho and para positions. This combined directive effect leads to the second sulfonic acid group attaching at the ortho position relative to the hydroxyl group and meta to the first sulfonic acid group, resulting in the final product, phenol-2,4-disulfonic acid. smolecule.com

Sustainable Manufacturing and Waste Management Considerations

Modern chemical production places a strong emphasis on sustainability, focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources.

In the context of this compound production, a key sustainability practice is the recovery and recycling of raw materials. Industrial facilities can recover 92–95% of unused sulfuric acid through vacuum distillation, a process that can lower raw material costs by as much as 40%. Furthermore, if catalysts such as iron sulfates are used, the spent catalyst beds can be regenerated through calcination at high temperatures (e.g., 600°C), allowing for their reuse.

The shift from batch reactors to continuous flow reactors also represents a significant step towards sustainable manufacturing. Continuous systems offer dramatically reduced reaction times, higher throughput, and lower energy consumption per kilogram of product, as detailed in Table 1.

A broader approach to sustainability involves examining the lifecycle of the precursor chemicals. Innovations in the chemical industry include the production of "circular phenol" derived from the pyrolysis oil of recycled single-use plastics. moeveglobal.com This creates a more sustainable source of phenol, the primary feedstock for this compound, reducing reliance on fossil fuels. moeveglobal.com

Proper waste management is mandated by regulations, which require that all waste materials be disposed of according to official guidelines. lobachemie.com This includes treating liquid spills with absorbent materials and disposing of hazardous residues at authorized sites. lobachemie.comepa.gov

Advanced Chemical Reactivity and Derivative Synthesis of Phenoldisulfonic Acid

Fundamental Reaction Pathways

The reactivity of phenoldisulfonic acid is characterized by oxidation, reduction, and substitution reactions, which allow for the generation of various derivatives.

Oxidation Reactions and Quinone Formation

The oxidation of phenols can lead to the formation of quinones. In the case of this compound, oxidation can yield corresponding quinones and other oxidized derivatives. The presence of the hydroxyl group on the aromatic ring makes it susceptible to oxidation. While direct oxidation of phenol (B47542) with concentrated nitric acid can lead to the formation of quinones, this process is often accompanied by degradation of the molecule. quora.com A more controlled method involves the use of specific oxidizing agents. For instance, o-iodoxybenzoic acid (IBX) has been shown to be effective in the regioselective oxidation of phenols to o-quinones. nih.gov This process involves a double oxidation where a hydroxyl group is first installed ortho to the existing one, followed by the oxidation of the resulting catechol to an o-quinone. nih.gov The reaction of phenols with peroxyl radicals can also lead to the formation of a phenoxyl radical, which can then be converted to a quinone. researchgate.net

Common oxidizing agents that can be employed for the oxidation of this compound include potassium permanganate (B83412) and hydrogen peroxide. The resulting quinones are highly reactive compounds that can participate in various cycloaddition reactions, making them valuable intermediates in organic synthesis. nih.gov

Reduction Processes and Phenolic Derivative Generation

This compound can be reduced to generate phenolic derivatives with fewer sulfonic acid groups. Common reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride can be utilized for this purpose. The reduction process can also refer to the conversion of nitro groups, which may have been introduced in a prior step, to amino groups. For instance, the reduction of nitrated this compound is a key step in the synthesis of aminophenoldisulfonic acids. chemicalbook.com A classic method for the partial reduction of a dinitro compound involves the use of ammonium (B1175870) sulfide. sciencemadness.org Furthermore, sulfuric acid compounds, including phenoldisulfonic acids, can be reductively removed from reaction mixtures, where the sulfuric acid is reduced to sulfur dioxide, sulfur, or even hydrogen sulfide. google.com

Substitution Reactions Involving Sulfonic Acid Moieties

The sulfonic acid groups (-SO3H) on the this compound ring are susceptible to substitution by other functional groups under appropriate conditions. For example, these groups can be replaced by nitro groups when treated with nitric acid, a reaction that competes with direct nitration of the aromatic ring. smolecule.com This substitution is a critical step in certain synthetic pathways, such as the preparation of picric acid from phenol-2,4-disulfonic acid. uomustansiriyah.edu.iq The sulfonic acid groups can also be substituted by nucleophiles like amines and alcohols. Another important reaction is alkaline fusion, where this compound is treated with a strong base at high temperatures to replace the sulfonic acid groups with hydroxyl groups, leading to the formation of dihydroxybenzenes like pyrocatechol. google.com

Synthesis of Functionalized this compound Derivatives

The versatile reactivity of this compound allows for the synthesis of a variety of functionalized derivatives with applications in different fields, most notably in the dye industry.

Aminophenoldisulfonic Acids for Dye Intermediate Applications

This compound is a crucial precursor in the manufacture of aminophenoldisulfonic acids, which serve as important intermediates in the dye industry. chemicalbook.comhaz-map.comlookchem.comnih.gov The synthesis typically involves the nitration of this compound followed by reduction of the resulting nitro derivatives. chemicalbook.com For example, the nitration and subsequent reduction of 4-hydroxy-1,3-benzenedisulfonic acid yields 5-amino-4-hydroxy-1,3-benzenedisulfonic acid. chemicalbook.com These aminophenoldisulfonic acids are key components in the production of various azo and other types of dyes. archive.org The presence of both amino and sulfonic acid groups enhances the water solubility and binding affinity of the resulting dyes to fibers. indiamart.com

| Derivative | Synthesis Pathway | Application |

| 5-Amino-4-hydroxy-1,3-benzenedisulfonic acid | Nitration and subsequent reduction of 4-hydroxy-1,3-benzenedisulfonic acid. chemicalbook.com | Intermediate for dye manufacturing. chemicalbook.comlookchem.com |

| p-Aminothis compound | Synthesized from nitrosodimethylaniline and sodium bisulfite, involving a rearrangement where the dimethylamino group is cleaved. archive.org | Starting material for azo and other dyes. archive.org |

| 6-Nitro-2-aminophenol-4-sulfonic acid | Can be synthesized via sulfonation of phenol, followed by dinitration and partial reduction. sciencemadness.org | Dye intermediate. sciencemadness.org |

Modifications and Functionalization for Specialized Applications

Beyond dye intermediates, this compound and its derivatives have found utility in other specialized areas. The sulfonic acid groups make it an effective agent for modifying materials. For instance, treating BEA zeolite with this compound leads to dealumination, resulting in increased surface area and pore volume, which enhances selectivity in certain catalytic processes like glycerol (B35011) conversion. researchgate.netresearchgate.net

Catalytic Roles in Organic Synthesis

This compound (PDSA), also known as 4-hydroxy-1,3-benzenedisulfonic acid, is a strong organic acid that serves as a catalyst in various organic reactions. smolecule.comcymitquimica.com Its catalytic activity stems from its ability to donate protons, a characteristic of Brønsted-Lowry acids. smolecule.comcatalysis.blog

Brønsted-Lowry Acid Catalysis in Condensation, Dehydration, and Rearrangement Reactions

As a Brønsted-Lowry acid, this compound provides protons (H+) that can accelerate a variety of organic reactions, including condensation, dehydration, and rearrangement. smolecule.comcatalysis.blogwikipedia.org The presence of two sulfonic acid groups enhances its acidity, making it an effective catalyst. smolecule.comcymitquimica.com

Condensation Reactions: In condensation reactions, the proton from this compound can protonate a carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack. wikipedia.org This is a key step in reactions like Fischer esterification. wikipedia.orgunizin.org While specific research on PDSA's role in aldol (B89426) condensations is limited, Brønsted acids are known to catalyze such reactions. nih.gov For instance, a highly diastereoselective synthesis of functionalized indolo[2,3-a]quinolizidine skeletons has been developed using a Brønsted acid catalyst in a one-pot condensation-Michael reaction-Pictet–Spengler cyclization. rsc.org

Dehydration Reactions: this compound can catalyze the dehydration of alcohols to form alkenes or ethers. saskoer.caresearchgate.net The catalytic cycle involves the protonation of the alcohol's hydroxyl group, which transforms it into a good leaving group (water). saskoer.ca The subsequent elimination of water leads to the formation of a double bond (alkene) or the attack of another alcohol molecule to form an ether. saskoer.ca4aircraft-project.eu While strong acids like sulfuric acid are commonly used, sulfonic acids like p-dodecylbenzenesulfonic acid (DBSA) have been shown to be effective catalysts for direct esterification in water, acting as surfactant-type Brønsted acid catalysts. organic-chemistry.org

Rearrangement Reactions: Acid-catalyzed rearrangements, such as the Fries rearrangement, can be facilitated by strong acids. organic-chemistry.org In these reactions, a proton initiates a shift of a functional group within a molecule. While Lewis acids are often used, strong Brønsted acids like sulfonic acids have been found to be a viable alternative for inducing Fries rearrangements. organic-chemistry.org Furthermore, this compound itself can undergo acid-catalyzed rearrangements, such as the isomerization of o-phenolsulfonic acid to p-phenolsulfonic acid at elevated temperatures. smolecule.com

Role in Cumene (B47948) Hydroperoxide Rearrangement (Hock-Lang Process)

A significant industrial application of acid catalysis is the Hock-Lang process, which is the primary method for the commercial production of phenol and acetone (B3395972) from cumene. wikipedia.orgmdpi.com this compound, specifically 4-hydroxy-1,3-benzenedisulfonic acid, is known to accelerate the rearrangement of cumene hydroperoxide in this process. chemicalbook.com

The Hock-Lang process involves the oxidation of cumene to form cumene hydroperoxide, which is then cleaved in the presence of an acid catalyst to yield phenol and acetone. wikipedia.orgmdpi.com The key step, known as the Hock rearrangement, is an acid-catalyzed reaction. wikipedia.org The mechanism involves the protonation of the terminal hydroperoxy oxygen atom by the acid. wikipedia.org This is followed by the migration of the phenyl group from the benzylic carbon to the adjacent oxygen atom and the elimination of a water molecule, which results in the formation of a resonance-stabilized tertiary carbocation. wikipedia.org This intermediate then hydrolyzes to give the final products, phenol and acetone.

While sulfuric acid is the most commonly used catalyst for this cleavage, this compound is also effective. chemicalbook.comresearchgate.net The use of a strong acid catalyst allows the reaction to proceed at milder temperatures, which helps to prevent side reactions. mdpi.com The catalytic activity is dependent on both Lewis and Brønsted acid sites. researchgate.net Research has explored the use of various solid acid catalysts to replace sulfuric acid, aiming to reduce waste and energy consumption. mdpi.com

Advanced Analytical Chemistry Applications of Phenoldisulfonic Acid

Quantification of Nitrogen Oxides (NOx) in Atmospheric and Emission Samples

The phenoldisulfonic acid method is a well-established reference method for the quantification of total nitrogen oxides (NOx), excluding nitrous oxide (N₂O), in stationary source emissions. This method, often referred to as U.S. EPA Method 7, relies on the conversion of NOx gases into nitrate (B79036), which is then measured colorimetrically. emb.gov.phmpcb.gov.inca.gov

Adaptations for Gaseous Sample Analysis

The analysis of gaseous samples for NOx content requires specific adaptations to capture the analytes and convert them into a form suitable for measurement by the this compound method. antpedia.comastm.org The standard procedure involves collecting a grab sample of the gas in an evacuated flask that contains a dilute sulfuric acid-hydrogen peroxide absorbing solution. emb.gov.phmpcb.gov.inca.gov

The key steps in this process are:

Sample Collection : An evacuated flask of a known volume is filled with the sample gas from the emission source.

Absorption and Oxidation : The nitrogen oxides (primarily NO and NO₂) in the gas sample react with the hydrogen peroxide in the acidic solution. This reaction oxidizes the NOx to nitric acid (HNO₃), effectively trapping the nitrogen compounds in the solution as nitrate ions.

Sample Preparation : The absorbing solution containing the newly formed nitrate is then prepared for analysis. This typically involves evaporating the solution to dryness to remove excess water and acid.

Colorimetric Analysis : The dried residue is then treated with this compound, followed by the addition of ammonium (B1175870) hydroxide (B78521) to develop the yellow color, which is then measured spectrophotometrically. emb.gov.ph

This sampling and absorption technique is crucial for accurately quantifying NOx from sources like industrial stacks and exhaust streams. emb.gov.phastm.org

Table 2: U.S. EPA Method 7 for NOx Determination - Key Parameters

| Parameter | Specification |

|---|---|

| Analyte | Nitrogen oxides (NOx), excluding N₂O, measured as NO₂. |

| Applicability | Measurement of NOx emissions from stationary sources. emb.gov.phastm.org |

| Principle | Collection of a grab sample in an evacuated flask with an H₂SO₄-H₂O₂ absorbing solution, followed by colorimetric analysis using this compound. emb.gov.phmpcb.gov.inca.gov |

| Analytical Range | Typically 2 to 400 mg NOx/dscm (as NO₂). epa.gov |

Analytical Protocol Improvements for Enhanced Efficiency

While the standard this compound method for NOx is reliable, it can be time-consuming, particularly the evaporation step. osti.gov Research has focused on improving the efficiency of the protocol. A significant modification involves eliminating the need for evaporation and multiple transfer steps.

In these rapid or modified procedures, an aliquot of the absorbing solution is directly reacted with the this compound reagent in a volumetric flask, which then serves as the reaction vessel for both nitration and subsequent neutralization with a strong base to develop the color. osti.gov This streamlined approach can significantly reduce the analysis time, potentially doubling or tripling the number of samples that can be processed in a day. osti.gov

Further improvements have addressed sources of error and interference. For instance, high concentrations of sulfur dioxide (SO₂) in the sample gas can lead to biased results. epa.gov It has been shown that increasing the concentration of hydrogen peroxide in the absorbing solution can mitigate this interference. epa.gov Additionally, careful control of reagent volumes and the neutralization process is critical for obtaining reproducible and accurate results.

Intercomparison with Other NOx Measurement Techniques

The selection of an analytical method for the determination of nitrogen oxides (NOx) is contingent upon various factors, including the sample matrix, required sensitivity, potential interferences, and practical considerations like speed and cost. The this compound (PDS) method, a traditional wet-chemical spectrophotometric technique, serves as a foundational method against which modern instrumental techniques are often compared. tandfonline.com This section provides a detailed comparison between the PDS method and other prominent NOx measurement techniques, namely chemiluminescence, ion chromatography, and nondispersive infrared (NDIR) analysis.

The PDS method involves collecting NOx gas in an evacuated flask containing an oxidizing solution of hydrogen peroxide and sulfuric acid. tandfonline.com This process converts nitric oxide (NO) and nitrogen dioxide (NO2) into nitric acid. tandfonline.com The subsequent reaction with this compound produces a yellow nitrated derivative, the intensity of which is measured colorimetrically to determine the total NOx concentration. osti.govonemine.org While regarded as an accurate indirect method, it is also known to be a laborious process. tandfonline.comdigicomst.ie

Chemiluminescence: This is the standard reference method for ambient and continuous emissions monitoring of NOx. The technique is based on the reaction between NO and ozone (O3), which produces an excited NO2* molecule. nih.govhoriba.com As this molecule returns to its ground state, it emits light (chemiluminescence) at a specific wavelength. emerson.com The intensity of the emitted light, measured by a photomultiplier tube, is directly proportional to the NO concentration. nih.gov To measure total NOx, the gas sample is first passed through a converter (typically heated molybdenum or stainless steel) to reduce any NO2 to NO before it enters the reaction chamber. emerson.com

Research Findings: Studies comparing methodologies have shown that chemiluminescence analyzers are highly sensitive and specific for NO. nih.gov They offer near real-time, continuous measurements with high precision, making them ideal for dynamic environments like air quality monitoring and vehicle emissions testing. emerson.com The detection limits for chemiluminescence can reach into the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.gov In contrast, the PDS method is a grab sampling technique, providing an integrated measurement over the collection period rather than a continuous reading. astm.org

Ion Chromatography (IC): Ion chromatography is a powerful laboratory-based technique for analyzing anions, including nitrate (NO3-), in aqueous samples. mdpi.com After NOx is captured and converted to nitrate in a collection solution (similar to the first step of the PDS method), the solution can be directly injected into an ion chromatograph. The components of the sample are separated on an ion-exchange column and quantified by a conductivity detector. mdpi.com

Research Findings: IC offers high selectivity and sensitivity for nitrate determination and can simultaneously measure other anions like nitrite (B80452) and sulfate (B86663) in a single run. mdpi.com This makes it less susceptible to the chemical interferences that can affect the PDS method. researchgate.net Comparative studies in food and environmental analysis have demonstrated that IC provides excellent accuracy and reproducibility. mdpi.comresearchgate.net However, like the PDS method, it is a laboratory-based, non-continuous technique requiring sample collection and preparation. digicomst.ie

Nondispersive Infrared (NDIR): NDIR analyzers are used for measuring various gases, including NO. tandfonline.com This technique operates on the principle that specific gases absorb infrared radiation at unique wavelengths. The analyzer passes a beam of infrared light through the gas sample, and a detector measures the amount of light absorbed at the characteristic wavelength for NO. osti.gov

Research Findings: Investigations into its use for automotive exhaust have shown that NDIR offers significant advantages in simplicity, speed, and ease of use by technicians compared to wet-chemical methods like PDS. tandfonline.comosti.gov However, a key distinction is that NDIR typically measures only NO, whereas the PDS method measures total NOx (NO + NO2). tandfonline.com This can lead to different results, as the PDS method will account for both forms of nitrogen oxide. tandfonline.com

The following table provides a comparative summary of these techniques:

| Parameter | This compound (PDS) Method | Chemiluminescence | Ion Chromatography (IC) | Nondispersive Infrared (NDIR) |

| Principle | Spectrophotometry (Colorimetric) astm.org | Light emission from NO + O3 reaction horiba.com | Ion-exchange separation with conductivity detection mdpi.com | Gas-phase infrared absorption osti.gov |

| Measurement Type | Integrated (Grab Sample) astm.org | Continuous, Real-time emerson.com | Integrated (Batch analysis) digicomst.ie | Continuous, Real-time tandfonline.com |

| Analyte(s) | Total NOx (NO + NO2) tandfonline.com | NO (NOx with converter) emerson.com | Nitrate (NO3-), Nitrite (NO2-) mdpi.com | Primarily NO tandfonline.com |

| Typical Application | Stationary source emissions, historical reference method ed.gov | Ambient air quality, continuous emissions monitoring (CEMS) horiba.com | Water analysis, environmental samples, food analysis mdpi.comresearchgate.net | Engine exhaust analysis, process control osti.gov |

| Key Advantages | Established, accurate for total NOx when performed carefully tandfonline.com | High sensitivity and specificity, rapid response time nih.gov | High selectivity, multi-ion analysis capability mdpi.com | Simple, fast, robust, lower cost than chemiluminescence osti.gov |

| Key Disadvantages | Laborious, time-consuming, potential for interferences (e.g., chlorides, nitrites) researchgate.netcdnsciencepub.com | High initial cost, requires O3 generator and converter for NOx emerson.com | High initial cost, laboratory-based, not portable digicomst.ie | Measures only NO, potential for cross-interference from other IR-absorbing gases tandfonline.com |

Catalytic and Material Science Applications of Phenoldisulfonic Acid

Modification of Zeolites and Solid Acid Catalysts

Phenoldisulfonic acid (PDSA) serves as an effective agent for the post-synthesis modification of zeolites, a class of crystalline aluminosilicates widely used as solid acid catalysts in the chemical industry. The treatment of zeolites with PDSA can strategically alter their physicochemical properties, leading to improved performance in specific organic transformations.

Dealumination of Zeolites (e.g., BEA Zeolite) via this compound Treatment

One of the primary applications of this compound in catalyst modification is the dealumination of zeolites. sciengine.com Dealumination is the process of selectively removing aluminum atoms from the zeolite framework. alfa-chemistry.com This process is crucial because the aluminum sites in a zeolite framework are often strongly acidic and can sometimes catalyze undesired side reactions. alfa-chemistry.com Treating zeolites, such as BEA (also known as Zeolite Beta), with this compound solutions of varying concentrations (from 0.1 M to 1.0 M) effectively removes framework aluminum. sciengine.comnih.gov This modification increases the silicon-to-aluminum (Si/Al) ratio of the zeolite. For instance, treating a BEA zeolite with a 1.0 M PDSA solution can increase the Si/Al ratio from a baseline of 25 to 96. mdpi.com This controlled removal of aluminum is a key step in tailoring the catalyst's properties for specific reactions. sciengine.com

Impact on Surface Area, Pore Volume, and Acid Site Density of Modified Catalysts

Table 1: Effect of this compound (PDSA) Treatment on BEA Zeolite Properties

This table is representative of findings discussed in the cited literature; exact values may vary based on specific experimental conditions.

| Catalyst Sample | PDSA Concentration | Si/Al Ratio | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Total Acidity |

| Untreated BEA | 0 M | 25 | Lower | Lower | Higher |

| 1.0PDSABEA | 1.0 M | 96 mdpi.com | Increased sciengine.comnih.gov | Increased sciengine.comnih.gov | Decreased sciengine.comnih.gov |

Influence on Catalytic Selectivity and Efficiency in Organic Transformations (e.g., Glycerol (B35011) Ketalization)

The changes in zeolite properties following PDSA treatment directly translate to altered catalytic performance. A notable example is the ketalization of glycerol with acetone (B3395972), a key reaction for converting surplus glycerol from biodiesel production into valuable fuel additives like solketal. mdpi.comchemicalbook.com

When untreated BEA zeolite is used as the catalyst for this reaction, it typically yields two main products: a five-membered ring product (dioxalane, known as solketal) and a six-membered ring product (dioxane). sciengine.comnih.govjscimedcentral.com However, when BEA zeolite modified with this compound is used, the catalytic selectivity shifts dramatically. chemicalbook.com The modified catalyst demonstrates 100% selectivity towards solketal, the more desired product, and achieves a high glycerol conversion rate of 80%. chemicalbook.com This enhanced selectivity is attributed to the modified acidic and textural properties of the catalyst. jscimedcentral.com The increased pore volume may facilitate the sterically demanding rearrangement of the dioxane intermediate to the more thermodynamically favored dioxalane product. jscimedcentral.com

Table 2: Catalytic Performance in Glycerol Ketalization

| Catalyst | Glycerol Conversion | Selectivity to Solketal (Dioxalane) | Selectivity to Dioxane |

| Untreated BEA Zeolite | 76% mdpi.com | 87% jscimedcentral.com | 13% jscimedcentral.com |

| PDSA-Modified BEA Zeolite | 80% chemicalbook.com | 100% chemicalbook.comjscimedcentral.com | 0% jscimedcentral.com |

Correlation of Acid Site Properties with Catalytic Performance (e.g., NH₃-TPD, BET Analysis, Volume Space Acidity)

The improved catalytic performance of PDSA-modified zeolites is directly correlated with the changes in their physical and acidic characteristics, which are quantified using various analytical techniques.

BET (Brunauer-Emmett-Teller) Analysis: This technique is used to measure the specific surface area and pore volume of the catalyst. sciengine.com The observed increase in surface area and pore volume after PDSA treatment is a significant factor in the enhanced catalytic activity, as it improves reactant access to active sites and facilitates product diffusion. mdpi.comjscimedcentral.com

NH₃-TPD (Ammonia Temperature-Programmed Desorption): This is a standard method for characterizing the acidic properties of solid catalysts. sciengine.com It measures both the number and strength of acid sites by monitoring the desorption of ammonia (B1221849) (a basic probe molecule) as the temperature is increased. In PDSA-treated zeolites, NH₃-TPD analysis confirms a decrease in the total amount of acid sites. sciengine.comnih.gov This reduction in acidity, particularly the removal of certain strong acid sites, is believed to be responsible for the suppression of side reactions, leading to the observed 100% selectivity in glycerol ketalization. jscimedcentral.com

The combination of these analyses demonstrates a clear structure-activity relationship: the dealumination by this compound reduces the acid site density and increases the pore volume, which in turn enhances catalytic selectivity and efficiency for specific organic reactions like the formation of solketal. sciengine.comjscimedcentral.com

Precursor in Ionic Liquid Synthesis

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of large organic cations and various anions. They are considered "designer solvents" due to their tunable physicochemical properties. The incorporation of functional groups, such as sulfonic acid (-SO₃H), is a common strategy to create acidic ionic liquids that can act as catalysts.

Design and Synthesis of this compound-Based Ionic Liquids

The design of functional ionic liquids often involves selecting specific cations and anions to achieve desired properties like acidity or thermal stability. The sulfonic acid group is particularly useful for creating Brønsted acidic ILs. While the synthesis of various sulfonic acid-functionalized ionic liquids has been reported, where sulfonic acid groups are introduced into the cation or anion structure, the direct use of this compound as a primary precursor in these syntheses is not well-documented in available research. The general approach often involves reacting a base (like an imidazole (B134444) or pyridine (B92270) derivative) with a sulfonating agent to create the functionalized ionic liquid structure.

Environmental Research and Monitoring Applications of Phenoldisulfonic Acid Methodologies

Water Quality Assessment and Surveillance

The monitoring of nitrate (B79036) in water bodies is essential for public health and ecological reasons. Excessive nitrate levels in drinking water can lead to methemoglobinemia in infants, while in surface waters, high nitrate concentrations can contribute to eutrophication. The phenoldisulfonic acid method is a well-established technique for determining nitrate concentrations in various water systems.

The this compound method is applicable to a wide range of water types, including drinking water, groundwater, and surface water. It is also used for the analysis of treated wastewater effluents, where nitrate concentrations can be significantly higher than in natural waters. In fresh domestic wastewater, nitrate levels are typically low, but in the effluent from nitrifying biological treatment plants, concentrations can reach up to 30 mg of nitrate as nitrogen per liter 213.55.90.

A survey of drinking water quality in Islamabad and Rawalpindi, Pakistan, utilized the this compound method to determine nitrate concentrations from various sources. The findings from this study are summarized in the table below, illustrating the variability of nitrate levels in different water supplies.

| Water Source | Number of Samples | Nitrate Concentration Range (ppm) | Average Nitrate Concentration (ppm) |

|---|---|---|---|

| Well | 15 | 10 - 57 | 24.5 |

| Tube Well | 10 | 1 - 20 | 8.5 |

| Spring | 5 | 2 - 8 | 4.2 |

Studies in northeast Iowa have also employed this method to assess bacterial and nitrate contamination of well water. Research has shown that water in limestone aquifers often displays elevated nitrate levels, indicating contamination from surface water sources uni.edu. In one study of 147 wells in Winneshiek County, 10.2% exceeded the 45 mg/l limit for nitrate uni.edu.

Nitrate is an essential nutrient for aquatic plants and algae, but excessive amounts can lead to eutrophication. This process involves a dramatic increase in aquatic plant growth, which can alter the ecosystem's structure and function, affecting dissolved oxygen levels and the types of organisms that can survive. The this compound method has been used in research to monitor nitrate concentrations as part of broader studies on nutrient dynamics in aquatic environments. By providing reliable data on nitrate levels, the method aids in understanding the extent of nutrient pollution and its impact on water bodies.

Research on nutrient fluxes in large river basins, such as the Mississippi-Atchafalaya River Basin, has historically used the this compound method to analyze nitrate concentrations. This data is crucial for understanding the sources and transport of nutrients that contribute to phenomena like hypoxia in the Gulf of Mexico.

The this compound method is recognized as a standard procedure for nitrate determination in water and wastewater analysis. It is included in the "Standard Methods for the Examination of Water and Wastewater," a widely respected source for analytical methods in the field of water quality 213.55.90uni.eduillinois.eduepa.govscribd.com. The procedure generally involves the evaporation of a water sample, followed by the addition of the this compound reagent. The resulting color is then developed with an alkali, and the intensity is measured spectrophotometrically epa.gov. It's important to note that certain ions, such as chloride, can interfere with the reaction, and procedural steps are often included to remove such interferences epa.gov.

Soil Science and Agricultural Research

In soil science and agriculture, the determination of nitrate concentrations is fundamental for effective nutrient management, ensuring crop productivity while minimizing environmental impacts such as nitrate leaching into groundwater.

The this compound method has been adapted for the analysis of nitrate in soil extracts. This allows for the assessment of soil fertility and informs decisions regarding the application of nitrogen-based fertilizers. By accurately measuring the amount of plant-available nitrogen in the form of nitrate, farmers can optimize fertilizer use, leading to improved crop yields and reduced potential for environmental contamination.

A study on the effects of fertilizer and irrigation on potato tubers utilized the this compound method to determine nitrate-nitrogen concentrations in both plant tissue and the tubers themselves. The research demonstrated a correlation between the application of nitrogen fertilizers and the concentration of nitrate-nitrogen in the potato tubers.

| Nitrogen Fertilizer (Form) | Application Rate (kg N/ha) | Nitrate-Nitrogen in Potato Tubers (ppm, dry weight) |

|---|---|---|

| Ammonium (B1175870) Nitrate | 0 | 150 |

| Ammonium Nitrate | 180 | 350 |

| Urea | 0 | 140 |

| Urea | 180 | 330 |

| Ureaform | 0 | 130 |

| Ureaform | 360 | 280 |

Understanding the processes of nitrogen cycling and leaching in agricultural soils is critical for sustainable agriculture. The this compound method has been employed in research to quantify nitrate concentrations in soil and soil water, providing insights into the fate of nitrogen fertilizers. These studies often involve field plots or lysimeters to measure the amount of nitrate that is retained in the soil, taken up by crops, or leached below the root zone. This information is vital for developing best management practices that enhance nitrogen use efficiency and protect water resources. Research has shown that the application of organic fertilizers can lead to a slower rate of nitrate production compared to chemical fertilizers, potentially reducing the risk of leaching researchgate.net.

Correlation of Soil Nitrate Data with Crop Yields and Environmental Impacts

The analysis of soil nitrate, utilizing methods such as the this compound procedure, provides critical data for balancing agricultural productivity with environmental stewardship. This data allows for a quantitative correlation between the concentration of nitrate-nitrogen (NO3-N) in the soil, the resultant crop yields, and the potential for negative environmental consequences. Understanding this three-way relationship is fundamental to optimizing fertilizer use and minimizing pollution.

Detailed Research Findings

Research has consistently demonstrated a strong, positive relationship between the amount of nitrate-N available in the soil profile and the yields of various crops, up to a certain point. Studies analyzing yields from unfertilized plots show that crop output increases rapidly as soil nitrate levels rise to approximately 80 pounds per acre. ksu.edu Beyond this level, the yield increase begins to plateau, indicating that the soil's nitrogen supply is approaching sufficiency for maximum crop production. ksu.edu

When soil nitrate-N levels are low, crops are highly responsive to nitrogen fertilization. ksu.edu Conversely, when fall soil profile nitrate-N levels exceed 80 to 100 pounds per acre, the relative crop yield approaches 100%, and it becomes unlikely that the crop will respond to additional nitrogen fertilizer applications. ksu.edu This indicates that the nitrogen present in the soil is adequate to meet the crop's demand. For some vegetable crops, maximum yield is achieved when the mid-season soil nitrate-N concentration is around 30 parts per million (ppm). oregonstate.edu Applying nitrogen fertilizer beyond the amount required to reach these optimal levels does not typically increase yield and can lead to an accumulation of excess nitrate in the soil. usda.gov

This excess nitrate is the primary link between agricultural practices and negative environmental impacts. Nitrogen that is not taken up by the growing crop is susceptible to leaching, a process where it moves with water below the root zone. copernicus.orginnovationnewsnetwork.com This is particularly problematic in agricultural regions with tile drainage systems, which can transport nitrate-laden water from fields directly into streams and rivers. illinois.edu This runoff pollutes downstream surface waters, some of which may be sources for drinking water. illinois.edu The eventual transport of these nitrates to larger bodies of water, like the Gulf of Mexico, contributes to the formation of hypoxic or "dead zones," where oxygen levels are too low to support aquatic life. illinois.edu

Furthermore, high rates of nitrogen application can lead to a sharp increase in nitrate accumulation in the vadose zone (the soil layer between the surface and the groundwater). mdpi.com Research has shown that doubling the N fertilization rate from 150 to 300 kg/ha can increase nitrate accumulation in this zone by over eight times, while only increasing yield by about 24%. mdpi.com This disproportionate increase highlights the environmental risk of over-fertilization. Therefore, monitoring soil nitrate levels is crucial to prevent excessive fertilizer application, which not only wastes a valuable resource but also poses a significant threat to water quality. ksu.educopernicus.org

Data Tables

The following tables illustrate the observed correlation between soil nitrate levels and crop performance, based on research findings.

Table 1: Relationship between Fall Soil Nitrate-N and Relative Wheat Yield

This table shows the impact of pre-planting soil nitrate levels on the relative yield of winter wheat without the addition of nitrogen fertilizer. As soil nitrate increases, the yield approaches its maximum potential.

| Fall Soil Profile Nitrate-N (lbs/acre) | Relative Yield (% of Maximum) | Nitrogen Fertilizer Responsiveness |

|---|---|---|

| 20 | ~50% | High |

| 40 | ~70% | High |

| 60 | ~85% | Moderate |

| 80 | ~95% | Low |

| 100 | ~98% | Very Low / None |

| 120 | ~100% | None |

Table 2: Mid-Season Soil Nitrate-N and Relative Yield for Vegetable Crops

This table demonstrates the predictive value of mid-season soil nitrate tests for vegetable crop yields. Maximum yield is achieved at an optimal nitrate concentration, with no further benefit at higher levels.

| Mid-Season Soil Nitrate-N (ppm) | Relative Crop Yield (% of Maximum) |

|---|---|

| 10 | ~75% |

| 20 | ~90% |

| 30 | ~100% |

| 40 | ~100% |

Theoretical and Computational Investigations of Phenoldisulfonic Acid

Structural Isomerism and Energetic Landscapes

Phenoldisulfonic acid can exist in several structural isomers depending on the substitution pattern of the two sulfonic acid groups on the phenol (B47542) ring. The relative stability of these isomers is dictated by the electronic and steric interactions between the hydroxyl and sulfonic acid functional groups. While direct computational studies determining the energetic landscapes of all possible this compound isomers are not extensively available in the reviewed literature, the principles of computational chemistry allow for a theoretical exploration of their relative stabilities.

The primary isomers of this compound include those where the sulfonic acid groups are positioned at the ortho, meta, and para positions relative to the hydroxyl group. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the optimized geometries and electronic energies of these isomers. The relative energies of the isomers provide insight into their thermodynamic stability. For instance, a computational protocol could involve geometry optimization of all possible isomers followed by energy refinement calculations to establish a stability hierarchy.

Table 1: Theoretical Relative Energies of this compound Isomers

| Isomer | Substitution Pattern | Relative Energy (kJ/mol) | Notes |

| 1 | 2,4-disulfonic acid | 0 (Reference) | Often the most common and thermodynamically stable isomer. |

| 2 | 2,5-disulfonic acid | Calculated Value | Steric hindrance between ortho-sulfonic acid group and hydroxyl group may increase energy. |

| 3 | 2,6-disulfonic acid | Calculated Value | Significant steric strain is expected due to two ortho substituents. |

| 4 | 3,4-disulfonic acid | Calculated Value | Less steric hindrance compared to ortho-substituted isomers. |

| 5 | 3,5-disulfonic acid | Calculated Value | Symmetrical substitution may lead to a relatively stable conformation. |

| 6 | 2,3-disulfonic acid | Calculated Value | Adjacent sulfonic acid groups would likely result in significant repulsion. |

Note: The relative energy values in this table are hypothetical and would need to be determined through specific quantum chemical calculations. The stability trend is inferred from general principles of organic chemistry.

The energetic landscape of these isomers is a multidimensional surface representing the potential energy of the system as a function of its atomic coordinates. Minima on this surface correspond to stable isomers, while saddle points represent transition states for isomerization reactions. Computational exploration of this landscape can reveal the energy barriers for interconversion between different isomers, providing insights into the conditions under which one isomer might convert to another.

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Catalytic Activity)

Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions involving this compound, such as its synthesis via the sulfonation of phenol. These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and determining the activation energies for each step.

The sulfonation of phenol is an electrophilic aromatic substitution reaction. Computational studies on the sulfonation of similar aromatic compounds have shown that the reaction mechanism can be more complex than the traditionally accepted bimolecular pathway. For instance, density functional theory (DFT) calculations have been used to investigate the sulfonation of toluene, revealing a trimolecular reaction mechanism to be energetically favorable in some cases.

In the context of this compound formation, quantum chemical calculations can be used to:

Identify the active sulfonating agent: Determine whether SO₃ or HSO₃⁺ is the more likely electrophile under specific reaction conditions.

Analyze the regioselectivity: Explain why the sulfonation of phenol preferentially occurs at the ortho and para positions. This can be rationalized by examining the charge distribution and frontier molecular orbitals of the phenol molecule.

Determine the reaction kinetics: Calculate the activation energies for the formation of different isomers. For example, the sulfonation of phenol is known to be temperature-dependent, yielding the ortho isomer at lower temperatures and the para isomer at higher temperatures. Computational studies can elucidate the kinetic versus thermodynamic control of this process.

Table 2: Calculated Activation Energies for Phenol Sulfonation Pathways

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kJ/mol) |

| Ortho-sulfonation | Phenol + SO₃ | [TS_ortho] | o-Phenolsulfonic acid | Calculated Value |

| Para-sulfonation | Phenol + SO₃ | [TS_para] | p-Phenolsulfonic acid | Calculated Value |

| Di-sulfonation | p-Phenolsulfonic acid + SO₃ | [TS_disulfo] | Phenol-2,4-disulfonic acid | Calculated Value |

Note: The activation energy values are placeholders for data that would be obtained from specific quantum chemical calculations.

These theoretical investigations provide a detailed, atomistic-level understanding of the reaction mechanism that can be used to optimize reaction conditions for the selective synthesis of desired this compound isomers.

Computational Modeling of Acidic Properties and Molecular Interactions

Computational models are extensively used to predict the acidic properties of molecules and to study their non-covalent interactions with other species. For this compound, these models can provide valuable information about its behavior in solution and its ability to interact with other molecules.

Acidic Properties (pKa Prediction):

The acidity of this compound arises from the dissociation of protons from its three acidic functional groups: one hydroxyl group and two sulfonic acid groups. The pKa values of these groups are significantly influenced by the electronic effects of the other substituents on the aromatic ring.

Computational methods, particularly those combining quantum mechanics with continuum solvation models (like the Polarizable Continuum Model - PCM), can accurately predict the pKa values of phenols and their derivatives. The direct approach involves calculating the Gibbs free energy change for the deprotonation reaction in solution. The accuracy of these predictions depends on the chosen level of theory, basis set, and solvation model.

Table 3: Predicted vs. Experimental pKa Values for Phenolic Compounds

| Compound | Functional Group | Computational Method | Predicted pKa | Experimental pKa |

| Phenol | -OH | DFT/PCM | ~9.9 | 9.95 |

| p-Cresol | -OH | DFT/PCM | ~10.2 | 10.26 |

| p-Nitrophenol | -OH | DFT/PCM | ~7.1 | 7.15 |

| Phenolsulfonic acid | -SO₃H | DFT/PCM | Calculated Value | < 0 |

| This compound | -SO₃H (1st) | DFT/PCM | Calculated Value | Very Low |

| This compound | -SO₃H (2nd) | DFT/PCM | Calculated Value | Low |

| This compound | -OH | DFT/PCM | Calculated Value | Lower than Phenol |

Note: The predicted pKa values for this compound would require specific calculations. The sulfonic acid groups are expected to be strongly acidic, with pKa values well below zero. The hydroxyl group's acidity is expected to be enhanced by the electron-withdrawing sulfonic acid groups.

Molecular Interactions:

The interactions of this compound with its environment, such as solvent molecules or other solutes, are crucial for its chemical behavior. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these interactions. These methods can identify and describe various non-covalent interactions, including:

Hydrogen Bonding: The hydroxyl and sulfonic acid groups can act as both hydrogen bond donors and acceptors, leading to strong interactions with water and other polar molecules.

π-π Stacking: The aromatic ring of this compound can participate in stacking interactions with other aromatic systems.

Electrostatic Interactions: The highly polar nature of the molecule, with its negatively charged sulfonate groups (in its deprotonated form) and partially positive regions, governs its long-range electrostatic interactions.

By modeling these interactions, it is possible to understand the solvation of this compound, its aggregation behavior, and its potential to bind to other molecules, which is essential for applications such as catalysis and dye synthesis.

Challenges, Limitations, and Future Research Directions

Addressing Interferences and Enhancing Specificity in Analytical Methods

Significant interferences in the phenoldisulfonic acid method for nitrate (B79036) determination are caused by nitrite (B80452) and chloride ions. Nitrite ions can react with the this compound reagent, leading to a positive interference. While low concentrations of nitrite may have a negligible effect, higher concentrations can produce erratic and non-reproducible results. Chloride ions also pose a significant challenge by interfering with the nitration of this compound, which can result in lower measured nitrate concentrations. Strategies to overcome these interferences include the removal of chloride ions prior to analysis and the conversion of nitrite to nitrate, followed by a determination of the total nitrate concentration.

Enhancing the specificity of analytical methods involving this compound is a key area of research. This includes the development of more effective masking agents to sequester interfering ions and the optimization of reaction conditions to favor the desired reaction with nitrate ions. Furthermore, modern analytical techniques, such as ion chromatography and capillary electrophoresis, are being explored as alternative or complementary methods to the traditional colorimetric approach to provide more specific and sensitive measurements of nitrate in complex matrices.

Table 1: Common Interferences in the this compound Method for Nitrate Determination

| Interfering Ion | Effect on Measurement | Mitigation Strategy |

| Nitrite (NO₂⁻) | Positive interference, leading to erroneously high nitrate readings. | Conversion of nitrite to nitrate before analysis; maintaining sample pH. |

| Chloride (Cl⁻) | Negative interference, leading to erroneously low nitrate readings. | Precipitation and removal of chloride ions, for example with a silver salt. |

Developing More Sustainable and Efficient Synthesis Routes

The conventional synthesis of this compound involves the use of concentrated or fuming sulfuric acid, which raises environmental and safety concerns. Current research efforts are directed towards developing greener and more efficient synthetic methodologies.

The traditional synthesis route for this compound involves the direct sulfonation of phenol (B47542) using an excess of sulfuric acid, often at elevated temperatures. This process can generate significant amounts of acidic waste, and the harsh reaction conditions require careful control to prevent unwanted side reactions and ensure a high yield of the desired product. The use of fuming sulfuric acid (oleum), while enhancing the reaction rate, further exacerbates the hazardous nature of the process.

Future research in this area is focused on several key aspects to improve sustainability and efficiency. One approach is the investigation of solid acid catalysts, such as zeolites or ion-exchange resins, which can replace liquid acids, thereby simplifying product separation and catalyst recycling. Another avenue is the exploration of alternative sulfonating agents that are less corrosive and produce fewer waste products. Additionally, the optimization of reaction conditions, including temperature, reaction time, and reactant ratios, using process analytical technology (PAT) can lead to higher yields and reduced energy consumption. The recovery and recycling of unreacted sulfuric acid is another important consideration in making the industrial production of this compound more sustainable.

Exploring Novel Catalytic Applications and Material Design

This compound's acidic nature allows it to function as a catalyst in various organic reactions. Research is ongoing to uncover new catalytic applications and to utilize it in the design of functional materials.

As a Brønsted-Lowry acid, this compound can catalyze a range of organic transformations, including dehydration and rearrangement reactions. For instance, it can be employed in the dehydration of alcohols to form alkenes and in the Hock rearrangement of cumene (B47948) hydroperoxide to produce phenol and acetone (B3395972). Its catalytic activity is attributed to the presence of the sulfonic acid groups, which can donate protons to facilitate these reactions.

In the realm of material science, this compound has been used to modify the properties of materials such as zeolites and clays. By treating these materials with this compound, their surface acidity and porosity can be altered, which in turn can enhance their catalytic performance in various industrial processes. Future research is aimed at designing novel composite materials where this compound is immobilized on a solid support, combining the catalytic activity of the acid with the ease of separation and reusability of a heterogeneous catalyst.

Table 2: Catalytic Applications of this compound

| Reaction Type | Role of this compound | Example Application |

| Dehydration | Brønsted-Lowry acid catalyst | Conversion of alcohols to alkenes. |

| Rearrangement | Brønsted-Lowry acid catalyst | Hock rearrangement of cumene hydroperoxide. |

| Material Modification | Surface modifier | Enhancing the acidity and porosity of zeolites. |

Advancements in Environmental Monitoring Technologies

While the this compound method has been a longstanding tool for nitrate analysis in environmental samples, recent technological advancements have led to the development of more sophisticated and efficient monitoring techniques.

The traditional this compound method, although reliable, can be time-consuming and is not well-suited for real-time, in-situ measurements. The need for rapid and continuous monitoring of nitrate levels in water bodies to address issues like eutrophication has driven innovation in this field.

Modern environmental monitoring technologies for nitrate detection have largely moved beyond the classical this compound method. These advancements include the development of electrochemical sensors, which offer high sensitivity and the potential for miniaturization for portable and online monitoring systems. icm.edu.plmdpi.com Optical sensors and biosensors are also emerging as powerful tools for nitrate detection, providing high specificity and rapid response times. Furthermore, analytical techniques such as ion chromatography, liquid chromatography, and capillary electrophoresis are now widely used for the simultaneous determination of multiple anions, including nitrate, with high accuracy and precision. nih.gov Microfluidic devices, often referred to as "lab-on-a-chip" systems, are also being developed for automated and high-throughput analysis of nitrate in environmental samples. adasasystems.com

Integration of Computational Chemistry with Experimental Validation

The synergy between computational chemistry and experimental work offers a powerful approach to understanding the properties and reactivity of this compound at a molecular level and to guide the development of new applications.

Computational methods, such as Density Functional Theory (DFT), can be used to model the structure of this compound and its interactions with other molecules. nih.gov These theoretical calculations can provide insights into its reaction mechanisms, predict its spectroscopic properties, and help in the rational design of new catalysts and materials based on its structure. For example, computational studies can be employed to investigate the energetics of different synthesis pathways, potentially leading to the discovery of more efficient and sustainable routes.

The validation of computational predictions through experimental studies is crucial to ensure the accuracy and reliability of the theoretical models. researchgate.net Experimental techniques such as spectroscopy, chromatography, and kinetic studies can provide the necessary data to benchmark and refine the computational methods. This integrated approach has been successfully applied to other phenolic and sulfonic acid compounds, demonstrating its potential for advancing our understanding and application of this compound. researchgate.netnih.gov Future research will likely see a greater emphasis on this combined computational and experimental strategy to accelerate innovation in the synthesis, analysis, and application of this important chemical compound.

Conclusion

Summary of Key Research Contributions

Phenoldisulfonic acid holds a significant place in the history of analytical and industrial chemistry. Its development as a reagent for the colorimetric determination of nitrates was a major contribution to environmental science, enabling the routine analysis of water quality for decades. acs.org Research has thoroughly characterized its reaction mechanism with nitrates, identified key interferences, and developed effective mitigation strategies. researchgate.netpw.edu.pl Beyond its analytical role, its function as a key intermediate in the synthesis of aminophenoldisulfonic acids has been vital for the dye manufacturing industry. chemicalbook.com Furthermore, its utility as a catalyst in organic synthesis, such as in the Hock-Lang process, highlights its industrial versatility.

Prospective Role of this compound in Emerging Chemical and Environmental Science Paradigms

While modern instrumental techniques like ion chromatography have surpassed the this compound method in speed and selectivity for routine nitrate (B79036) analysis, the compound itself is likely to retain its relevance. The global push towards sustainable and "green" chemistry may create new opportunities for phenolsulfonic acids in the development of eco-friendly dyes and detergents. techsciresearch.comgoogle.com As the pharmaceutical, agrochemical, and electronics industries continue to expand, the demand for versatile chemical intermediates like this compound is expected to persist. techsciresearch.com The future of analytical chemistry is trending towards automation, miniaturization, and enhanced data processing with AI, areas where the traditional this compound method is less competitive. azolifesciences.com However, the fundamental chemical knowledge derived from its study continues to inform the development of new sensors and analytical reagents. The compound's established role in industrial synthesis, coupled with ongoing innovation in specialty chemicals, suggests that this compound will continue to be a valuable compound in the broader landscape of chemical science. techsciresearch.compcc.eu

Q & A

Q. What are the fundamental principles behind the phenoldisulfonic acid (PDS) method for nitrate quantification in environmental samples?

The PDS method involves reacting nitrate ions with PDS acid in concentrated sulfuric acid, forming a yellow nitro derivative quantifiable via spectrophotometry (typically at 385–410 nm). Key steps include evaporating samples to dryness to eliminate chloride interference and ensuring precise pH control during sulfonation. This method is standardized in EPA Method 7A and national protocols like GB/T□□□□-20□□ for stationary source emissions .

Q. How should researchers prepare and handle PDS acid reagents to ensure analytical accuracy?

PDS acid is synthesized by sulfonating phenol with fuming sulfuric acid at 100°C for 2 hours. The reagent must be stored in glass-stoppered bottles and warmed before use to liquefy. Strict adherence to safety protocols is critical due to its corrosive nature. Contamination risks (e.g., from silicate or chloride ions) require pre-treatment steps like filtration or oxidation of nitrites with H₂O₂ .

Q. What are common interferences in PDS-based nitrate analysis, and how can they be mitigated?

Chloride ions (≥10 mg/L) and dissolved organic matter can distort absorbance readings. Mitigation strategies include:

Q. How can PDS methods be adapted for real-time soil nitrate monitoring in agricultural research?

Soil extracts are prepared using 0.2% Ca(OH)₂ at a 1:5 soil-to-solution ratio, shaken for 15 minutes. The PDS method correlates strongly with crop yield data (e.g., winter wheat) and shows comparable accuracy to chromotropic acid (CTA) methods, but requires rigorous calibration against certified reference materials .

Advanced Research Questions

Q. How does the improved PDS method address limitations in traditional EPA-mandated protocols for NOx determination?

The enhanced method minimizes errors from silicate turbidity, CO₂ evolution, and chloride interference through optimized sample pre-treatment and reagent purity controls. Collaborative studies demonstrate superior accuracy (±2% recovery) compared to older EPA methods, particularly for low-concentration samples (<1 ppm) .

Q. What methodological considerations are critical when synthesizing hierarchical zeolites using PDS acid for catalytic applications?

PDS acid enables dealumination of *BEA zeolites, creating mesopores that enhance pore volume and reactant diffusion. Researchers must balance acid site density (via NH₃-TPD) with pore architecture (BET analysis) to maximize catalytic efficiency. The "volume space acidity" concept isolates structural advantages from acid-site effects, as demonstrated in glycerol-acetone condensation studies .

Q. How can data contradictions between PDS and ion chromatography (IC) methods be resolved in wastewater analysis?

Cross-validation is essential. For example:

- Use IC for samples with high organic content or chloride interference.

- Apply PDS for low-cost, high-throughput screening. Statistical tools (e.g., Pearson correlation, Bland-Altman plots) can quantify method agreement. A 2023 study reported a significant correlation (r = 0.94, p < 0.01) between PDS and IC for nitrate-N in municipal wastewater .

Q. What strategies improve reproducibility in PDS-based methods for pharmaceutical analysis (e.g., stanozolol quantification)?

Key steps include:

- Standardizing reaction time (30–45 minutes) and temperature (25°C ± 1°C).

- Using glacial acetic acid as a solvent to stabilize the yellow chromophore.

- Validating linearity (5–50 µg/mL) with R² > 0.99. Detailed protocols must be documented in supplementary materials to meet journal reproducibility standards .

Methodological Best Practices

- Experimental Design : Incorporate negative controls (e.g., reagent blanks) and spike recovery tests (90–110% acceptable range) to validate PDS methods .

- Data Reporting : Use appendices for raw data tables, with processed results (mean ± SD, n ≥ 3) in the main text. Reference EPA Method 7A or ISO 7890-1 for compliance .